molecular formula CHF3GdO3S B2751395 Gadolinium(III) trifluoromethanesulfonate CAS No. 52093-29-5

Gadolinium(III) trifluoromethanesulfonate

Cat. No.: B2751395
CAS No.: 52093-29-5
M. Wt: 307.3 g/mol
InChI Key: YETWLUGJYKSMHM-UHFFFAOYSA-N
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Description

Gadolinium(III) trifluoromethanesulfonate (Gd(OTf)₃), also known as gadolinium triflate, is a trivalent lanthanide salt with the molecular formula (CF₃SO₃)₃Gd and a molecular weight of 604.46 g/mol . It is commercially available as an anhydrous, white to off-white powder with a density of 7.07 g cm⁻³ . The compound exhibits high solubility in polar solvents such as water, ethanol, tetrahydrofuran (THF), acetone, and acetonitrile, making it versatile for applications in catalysis, material science, and medicine .

Gd(OTf)₃ is notable for its role as a Lewis acid catalyst in organic synthesis, facilitating reactions such as the conversion of glucose to 5-(hydroxymethyl)furfural (HMF) under continuous-flow systems . Additionally, its paramagnetic properties, derived from seven unpaired 4f electrons, make it valuable in magnetic resonance imaging (MRI) contrast agents .

Preparation Methods

Gadolinium(III) trifluoromethanesulfonate can be synthesized through several methods. One common method involves the reaction of gadolinium oxide (Gd2O3) with trifluoromethanesulfonic acid (CF3SO3H) in an aqueous medium. The reaction is typically carried out under reflux conditions to ensure complete dissolution of the gadolinium oxide .

Another method involves the use of gadolinium chloride (GdCl3) as a starting material. Gadolinium chloride is reacted with silver trifluoromethanesulfonate (AgCF3SO3) in an organic solvent such as acetonitrile. The reaction mixture is then filtered to remove the precipitated silver chloride (AgCl), and the solvent is evaporated to obtain the desired product .

Scientific Research Applications

Magnetic Resonance Imaging (MRI)

Gadolinium(III) trifluoromethanesulfonate is primarily recognized for its application as a contrast agent in MRI. Gadolinium ions are paramagnetic and enhance the relaxation rates of nearby water protons, thus improving image contrast. The compound's stability and ability to form complexes make it suitable for developing bifunctional chelators that can attach to targeting moieties for specific imaging applications.

Bifunctional Chelators

Recent studies have highlighted the synthesis of bifunctional gadolinium chelators that can be conjugated with various substrates for targeted MRI applications. These chelators are designed to improve the efficiency of gadolinium as a contrast agent while minimizing toxicity risks associated with free gadolinium ions . The design principles focus on achieving high thermodynamic stability and kinetic inertness to prevent gadolinium release in vivo, which is crucial due to concerns about nephrogenic systemic fibrosis linked to certain gadolinium-based agents .

Case Study: Targeted MRI Probes

Research has demonstrated the effectiveness of this compound in developing targeted MRI probes. These probes utilize nanoparticles conjugated with multiple gadolinium complexes, enhancing sensitivity and specificity for imaging specific tissues or tumors . The incorporation of targeting vectors such as antibodies or peptides allows for precise imaging capabilities, which is vital in oncology and other medical fields.

Catalysis

This compound serves as an effective catalyst in various organic reactions. Its Lewis acid properties facilitate reactions such as the Hantzsch reaction, which synthesizes polyhydroquinoline derivatives through a one-pot multi-component approach . This application is significant in organic chemistry, where efficient synthesis methods are crucial for drug development and material science.

Reaction Mechanism

The catalytic activity of this compound can be attributed to its ability to coordinate with reactants, thereby lowering the activation energy required for chemical transformations. This property makes it a valuable reagent in synthetic organic chemistry, particularly for complex molecule construction .

Materials Science

In materials science, this compound is utilized in the development of advanced materials due to its unique electronic properties. It has been explored for applications in:

  • Nanotechnology : As a precursor for synthesizing gadolinium-based nanomaterials.
  • Photovoltaics : Enhancing the efficiency of solar cells through improved charge transport properties.
  • Optical Materials : Its luminescent properties are being investigated for use in light-emitting devices .

Charge Density Analysis

Studies have analyzed the charge density distribution in gadolinium complexes, providing insights into bonding characteristics and potential applications in electronic materials . Understanding these properties aids researchers in designing materials with tailored functionalities.

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
Magnetic Resonance ImagingContrast agent formulationEnhanced imaging contrast and specificity
CatalysisOrganic synthesis (Hantzsch reaction)Efficient reaction pathways
Materials ScienceNanotechnology and photovoltaicsImproved electronic and optical properties

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1: Physical Properties of Selected Trifluoromethanesulfonate Salts

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Solubility Key Applications
Gd(OTf)₃ (CF₃SO₃)₃Gd 604.46 7.07 Water, ethanol, THF, acetone MRI contrast agents, catalysis
Yb(OTf)₃ (Ytterbium) (CF₃SO₃)₃Yb ~618.50* N/A Polar organic solvents Catalysis, luminescence materials
In(OTf)₃ (Indium) C₃F₉InO₉S₃ 503.05 N/A N/A Organic synthesis, electronics
Fe(OTf)₃ (Iron) C₃F₉FeO₉S₃ 503.05 N/A N/A Strong Lewis acid catalysis

*Estimated based on lanthanide series trends.

Key Observations :

  • Solubility : Gd(OTf)₃ shares high solubility in polar solvents with other lanthanide triflates (e.g., Yb(OTf)₃) but differs from transition metal triflates like Fe(OTf)₃, which may have lower solubility in aqueous systems .
  • Density : Gd(OTf)₃ has a significantly higher density (7.07 g cm⁻³) compared to lighter triflates, reflecting the atomic weight of gadolinium .

Catalytic Activity

  • Gd(OTf)₃ : Demonstrates high efficiency in glucose-to-HMF conversion (86% yield) under mild conditions when combined with Brønsted acidic ionic liquids . It also catalyzes multicomponent reactions for synthesizing pyrazole derivatives with yields exceeding 80% .
  • Fe(OTf)₃ : A stronger Lewis acid than Gd(OTf)₃, often used in Friedel-Crafts alkylations and acylations due to its higher electrophilicity .
  • In(OTf)₃ : Preferred in cross-coupling reactions and asymmetric synthesis, offering better regioselectivity in certain transformations .

Research Finding : Gd(OTf)₃ outperforms other lanthanide triflates in biomass conversion due to its balanced Lewis acidity and stability in ionic liquid media .

Magnetic and Spectroscopic Properties

  • Other Lanthanides : Europium(III) and terbium(III) triflates are used in luminescence-based applications, while dysprosium(III) triflate shows higher magnetic anisotropy .

Hydration Behavior : Studies using EXAFS spectroscopy reveal that Gd³⁺ hydration properties (coordination number ~8–9) are consistent across lanthanides, debunking the "gadolinium break" myth .

Biological Activity

Gadolinium(III) trifluoromethanesulfonate (Gd(OTf)₃) is a compound of increasing interest in various fields, particularly in medicinal chemistry and imaging. This article explores its biological activity, focusing on its applications, mechanisms of action, and associated safety concerns.

Overview of this compound

Gd(OTf)₃ is a salt formed from gadolinium and trifluoromethanesulfonic acid. It has been studied for its properties as a Lewis acid catalyst in organic reactions and as a contrast agent in magnetic resonance imaging (MRI). The compound's biological activity is largely attributed to its ability to influence chemical reactions and its interaction with biological systems.

Biological Applications

  • MRI Contrast Agent :
    Gadolinium compounds are widely used as contrast agents in MRI due to their paramagnetic properties, which enhance imaging quality. Gd(OTf)₃ specifically has been shown to improve the relaxivity of water protons, making it effective for visualizing soft tissues in medical imaging .
  • Catalytic Activity :
    Gd(OTf)₃ has been utilized as a Lewis acid catalyst in the Groebke-Blackburn-Bienaymé (GBB) reaction, facilitating the formation of nitrogen-based heterocycles. This application highlights its role in synthetic organic chemistry, where it serves as a cost-effective alternative to more expensive catalysts like scandium triflate .

The biological activity of Gd(OTf)₃ can be attributed to several mechanisms:

  • Paramagnetism : The presence of unpaired electrons in gadolinium ions enhances nuclear magnetic relaxation, which is critical for MRI applications. This property allows for better visualization of tissues and pathological changes .
  • Lewis Acid Behavior : As a Lewis acid, Gd(OTf)₃ can activate substrates in chemical reactions by accepting electron pairs, facilitating various transformations in organic synthesis .

Safety and Toxicity Concerns

Despite its utility, the use of gadolinium compounds raises safety concerns:

  • Toxicity : Studies have indicated that Gd(III) ions can be toxic to human cells in vitro and may lead to nephrogenic systemic fibrosis (NSF), particularly in patients with compromised renal function. This condition is associated with the accumulation of gadolinium in tissues .
  • Subcellular Distribution : Research has shown that gadolinium accumulates in various organs when administered, raising concerns about long-term exposure and potential toxicity. For instance, studies involving animal models have demonstrated significant accumulation in the spleen, liver, and lungs .

Case Studies

Several studies have highlighted the biological activity and implications of Gd(OTf)₃:

  • MRI Imaging :
    A study analyzed the effectiveness of Gd-based contrast agents in enhancing MRI images for patients with brain tumors. Results indicated that gadolinium concentrations were significantly higher in cerebrospinal fluid shortly after administration, suggesting effective penetration through the blood-brain barrier .
  • Catalytic Applications :
    In a comparative study on catalytic efficiency, Gd(OTf)₃ was shown to yield high product diversity when used in microwave-assisted reactions. It successfully facilitated the formation of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles with excellent yields .

Data Tables

The following table summarizes key findings related to the biological activity and applications of Gd(OTf)₃:

ApplicationMechanismKey Findings
MRI Contrast AgentParamagnetic propertiesEnhanced imaging quality; effective tissue visualization
Lewis Acid CatalystElectron pair acceptanceHigh yields in GBB reactions; cost-effective alternative to Sc(OTf)₃
ToxicityCellular toxicityRisk of nephrogenic systemic fibrosis; organ accumulation observed

Q & A

Basic Questions

Q. What are the critical safety considerations when handling Gadolinium(III) trifluoromethanesulfonate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .
  • Storage: Store in airtight containers under inert gas (e.g., argon) at room temperature, away from moisture and incompatible substances (e.g., strong oxidizing agents) .
  • Waste Disposal: Collect waste separately in labeled containers for professional hazardous waste treatment to prevent environmental contamination .
  • Emergency Measures: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station .

Q. How is the purity of this compound typically verified in research settings?

Methodological Answer:

  • Analytical Techniques:
    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Quantifies gadolinium content to confirm stoichiometry .
    • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic peaks (e.g., asymmetric S-O stretching at ~1,220 cm⁻¹) .
    • Certificates of Analysis (COA): Validate purity (>98%) via batch-specific documentation provided by suppliers .

Q. What spectroscopic techniques are suitable for characterizing this compound complexes?

Methodological Answer:

  • Infrared (IR) Spectroscopy: Confirms ligand coordination via shifts in triflate (CF₃SO₃⁻) vibrational modes .
  • Electron Paramagnetic Resonance (EPR): Probes Gd³⁺ electronic structure (4f⁷ configuration) and magnetic properties .
  • X-ray Diffraction (XRD): Resolves crystal structure and coordination geometry (e.g., octahedral vs. trigonal prismatic) .

Advanced Research Questions

Q. What methodologies are employed to study the catalytic efficiency of this compound in organic transformations?

Methodological Answer:

  • Continuous-Flow Systems: Optimize reaction parameters (e.g., residence time, temperature) for glucose-to-HMF conversion. Example conditions: 120°C, 0.5 mol% catalyst in [BMIM]Cl ionic liquid .
  • Kinetic Studies: Use in situ NMR or HPLC to monitor reaction progress and calculate turnover frequencies (TOF).
  • Solvent Screening: Compare polar aprotic solvents (e.g., DMF, DMSO) versus ionic liquids to assess catalytic activity .

Q. How can researchers address discrepancies in reported catalytic activity of this compound across different studies?

Methodological Answer:

  • Variable Control: Standardize substrate-to-catalyst ratios, solvent purity, and moisture levels (hygroscopicity affects reactivity) .
  • Mechanistic Probes: Use isotopic labeling (e.g., D₂O) or trapping experiments to identify active intermediates.
  • Data Normalization: Report catalytic efficiency relative to Gd³⁺ concentration (e.g., mmol product per mmol Gd³⁺) .

Q. What role does the ionic radius of Gd³⁺ play in its coordination chemistry, and how is this determined experimentally?

Methodological Answer:

  • Ionic Radius Impact: Gd³⁺ has an ionic radius of 1.078 Å (8-coordinate), influencing ligand selection and complex stability. Smaller radii favor higher coordination numbers .
  • Experimental Determination:
    • Shannon’s Radii: Reference revised ionic radii tables to predict coordination preferences (Table 1) .
    • XRD Analysis: Resolve bond lengths and coordination geometry in crystalline complexes .

Table 1: Ionic Radii of Gd³⁺ (Shannon-Prewitt Revisions)

Coordination NumberIonic Radius (Å)
60.938
71.00
81.078
91.14

Q. How do solvent systems influence the stability and reactivity of this compound in catalytic applications?

Methodological Answer:

  • Polar Aprotic Solvents (DMF, DMSO): Enhance solubility but may coordinate with Gd³⁺, reducing catalytic activity .
  • Ionic Liquids (e.g., [BMIM]Cl): Improve thermal stability and reduce side reactions in glucose dehydration .
  • Water Content: Trace moisture hydrolyzes triflate ligands, forming Gd(OH)₃ precipitates; use molecular sieves for anhydrous conditions .

Table 2: Catalytic Performance in Different Solvents

SolventTemperature (°C)HMF Yield (%)Reference
[BMIM]Cl12072
DMF12058
DMSO12049

Properties

CAS No.

52093-29-5

Molecular Formula

CHF3GdO3S

Molecular Weight

307.3 g/mol

IUPAC Name

gadolinium;trifluoromethanesulfonic acid

InChI

InChI=1S/CHF3O3S.Gd/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

YETWLUGJYKSMHM-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Gd+3]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Gd]

solubility

not available

Origin of Product

United States

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